![molecular formula C19H21ClN2O2 B5840388 N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE](/img/structure/B5840388.png)
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group and a pentamethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-(aminocarbonyl)-4-chlorophenyl with 2,3,4,5,6-pentamethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]nicotinamide: Known for its inhibitory effects on protein kinases.
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: Studied for its role in modulating histone modifications.
Uniqueness
N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE stands out due to its unique combination of a chlorophenyl group and a pentamethylbenzamide moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-9-10(2)12(4)17(13(5)11(9)3)19(24)22-14-6-7-16(20)15(8-14)18(21)23/h6-8H,1-5H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZQJSGYYNTJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5840311.png)
![N-[4-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5840319.png)
![4-chloro-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5840320.png)
![4-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B5840325.png)
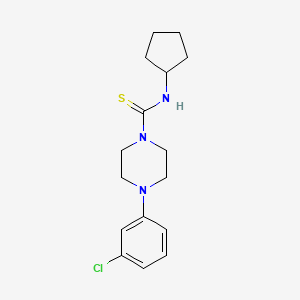
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5840334.png)
![1-(3-METHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5840336.png)
![7-isobutyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5840344.png)
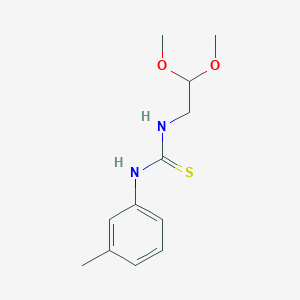
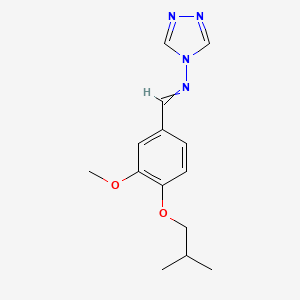

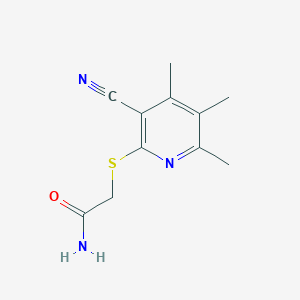
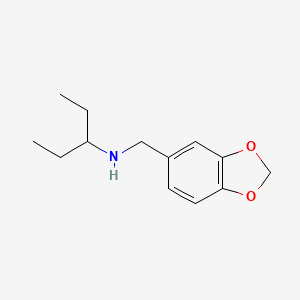
![Ethyl 4-[(3-fluorophenyl)carbamothioylamino]benzoate](/img/structure/B5840396.png)
